molecular formula C11H15NO4S2 B14373795 Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate CAS No. 89594-30-9

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate

Cat. No.: B14373795
CAS No.: 89594-30-9
M. Wt: 289.4 g/mol
InChI Key: JTTBNTLBVZRIID-UHFFFAOYSA-N
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Description

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is an organic compound characterized by its unique structure, which includes a cyano group, a dithiolan ring, and a pentyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate typically involves the reaction of a cyanoacetate with a dithiolane derivative. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dithiolane derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate exerts its effects involves interactions with specific molecular targets. The cyano group and dithiolan ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-dithian-2-ylidene)pentane-2,4-dione: Similar structure with a dithiolan ring.

    5-(1,2-dithiolan-3-yl)pentanoic acid: Contains a dithiolan ring and a pentanoic acid group.

Uniqueness

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is unique due to the presence of both a cyano group and a dithiolan ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

89594-30-9

Molecular Formula

C11H15NO4S2

Molecular Weight

289.4 g/mol

IUPAC Name

pentyl 2-cyano-2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate

InChI

InChI=1S/C11H15NO4S2/c1-2-3-4-5-16-8(13)7(6-12)11-17-9(14)10(15)18-11/h9-10,14-15H,2-5H2,1H3

InChI Key

JTTBNTLBVZRIID-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(=C1SC(C(S1)O)O)C#N

Origin of Product

United States

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